molecular formula C18H16ClN3O2 B2734119 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1448079-50-2

2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2734119
M. Wt: 341.8
InChI Key: RAXMOLPRDPIDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

A series of derivatives, including 1,3,4-oxadiazole compounds, have been synthesized and evaluated for their antibacterial and antimicrobial activities. These compounds were found to exhibit moderate to good activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli, showcasing their potential as antibacterial agents. The structural and physicochemical parameters were analyzed through QSAR studies, indicating the positive contribution of substituents that increase hydrophobicity or steric bulk character (Desai et al., 2008).

Anticancer Activity

Derivatives containing the 1,3,4-oxadiazole moiety have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds demonstrated moderate to excellent anticancer activity, with a few showing higher activities than the reference drug etoposide. This highlights the compound's potential in anticancer drug development (Ravinaik et al., 2021).

α-Glucosidase Inhibitory Potential

A novel synthetic route to 1,3,4-oxadiazole derivatives has been explored, resulting in compounds with potent α-glucosidase inhibitory potential. These compounds have shown promising IC50 values, indicating their potential as therapeutic agents for managing diseases like diabetes through inhibition of α-glucosidase (Iftikhar et al., 2019).

Molecular Modeling and Drug Design

Studies have incorporated molecular modeling and ADME predictions to support the findings of synthesized compounds' biological activities. Such approaches help in understanding the compounds' drug-likeness and potential as drug leads, thus facilitating the design of more effective therapeutic agents (Iftikhar et al., 2019).

Synthesis and Characterization

The synthesis and characterization of novel compounds incorporating the 1,3,4-oxadiazole unit have been extensively studied. These efforts have led to the development of compounds with varied biological activities, underlining the importance of synthetic chemistry in discovering new therapeutic agents (Mistry et al., 2009).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-20-18(24-22-12)11-14-7-3-5-9-16(14)21-17(23)10-13-6-2-4-8-15(13)19/h2-9H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXMOLPRDPIDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.